4-Methoxythiophene-2-carboxylic acid
Overview
Description
4-Methoxythiophene-2-carboxylic acid is a heterocyclic organic compound that contains a thiophene ring with a carboxylic acid functional group and a methoxy substituent attached to the ring. It is also known as 2-carboxy-4-methoxythiophene. Its CAS number is 77133-27-8 .
Molecular Structure Analysis
The molecular formula of 4-Methoxythiophene-2-carboxylic acid is C6H6O3S . The molecular weight is 158.18 . The InChI code is 1S/C6H6O3S/c1-9-4-2-5(6(7)8)10-3-4/h2-3H,1H3,(H,7,8) and the InChI key is RZKNUGQFDJQRJO-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
4-Methoxythiophene-2-carboxylic acid is an off-white powder . The storage temperature is room temperature .Scientific Research Applications
Polymer Science and Solar Cell Applications
A study by Yoon et al. (2011) highlights the use of carboxylic acid functional groups, including those similar to 4-Methoxythiophene-2-carboxylic acid, in the development of conducting polymer dyes for solar cells. These polymers were coated on TiO2 layers and examined as photosensitizers, demonstrating that polymers with carboxylic acid groups show stronger binding to TiO2 layers and enhanced cell efficiency (Yoon et al., 2011).
Organic Synthesis and Chemical Functionalization
Shah et al. (2014) explored the conversion of carboxylic acids to esters using a method that could potentially apply to 4-Methoxythiophene-2-carboxylic acid. This process is significant for the formation of esters from carboxylic acids in high yields, showcasing its utility in synthesizing complex or sensitive substrates (Shah et al., 2014).
Catalysis and Cross-Coupling Reactions
Research by Zhang et al. (2015) developed a rhodium(III)-catalyzed method for the decarboxylative C-H arylation of thiophenes directed by carboxylic acids. This technique could potentially leverage 4-Methoxythiophene-2-carboxylic acid for synthesizing biaryl scaffolds, offering a more efficient route to these structures compared to traditional methods (Zhang et al., 2015).
Materials Chemistry and Sensing Applications
A derivative of 4-Methoxythiophene-2-carboxylic acid was used to create a fluorescent sensor for protein detection, as studied by Hu et al. (2016). The terthiophene carboxylic derivative exhibited enhanced monomer emission upon binding to specific proteins, illustrating its potential in bioanalytical applications (Hu et al., 2016).
Environmental and Renewable Energy
Kang et al. (2019) investigated the conversion of lignin into carboxylic acids via advanced oxidation processes, a study that underscores the role of carboxylic acid derivatives in generating renewable chemicals from lignin. Although not directly involving 4-Methoxythiophene-2-carboxylic acid, this research highlights the broader utility of carboxylic acids in environmental chemistry (Kang et al., 2019).
Mechanism of Action
Target of Action
Thiophene derivatives, which include 4-methoxythiophene-2-carboxylic acid, are known to have a wide range of biological activities and can interact with various biological targets .
Mode of Action
Thiophene derivatives are known to interact with their targets in a variety of ways, depending on the specific derivative and target .
Biochemical Pathways
Thiophene derivatives are known to affect a variety of biochemical pathways, depending on the specific derivative and its biological target .
Result of Action
Thiophene derivatives are known to have a wide range of biological effects, depending on the specific derivative and its biological target .
Safety and Hazards
properties
IUPAC Name |
4-methoxythiophene-2-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6O3S/c1-9-4-2-5(6(7)8)10-3-4/h2-3H,1H3,(H,7,8) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RZKNUGQFDJQRJO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CSC(=C1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30901233 | |
Record name | NoName_325 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30901233 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methoxythiophene-2-carboxylic acid | |
CAS RN |
77133-27-8 | |
Record name | 4-methoxythiophene-2-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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